Sodium 4-sulfophenylisothiocyanate

N-terminal derivatization peptide chemistry mass spectrometry

De novo sequencing of proteins from organisms without sequenced genomes fails with conventional database-dependent search strategies. SPITC derivatization enables de novo peptide sequencing by driving fragmentation toward simplified y-ion series, achieving a 76% identification rate vs. 12-41% for non-derivatized approaches. - Enables de novo sequencing in metaproteomics, venom proteomics, and environmental microbiology. - SPITC-¹⁸O dual labeling provides both sequencing and quantification (R² = 0.998, 10-fold dynamic range). - Membrane-impermeant: discriminates surface-exposed vs. bilayer-buried lysine residues. - Prevents lysine peptide wash-out in Edman degradation, enabling sequencing of peptides up to 26 residues. - High aqueous solubility (≥25 mg/mL) vs. hydrophobic PITC; validated protocols established for 4-position isomer.

Molecular Formula C7H5NNaO3S2
Molecular Weight 238.2 g/mol
Cat. No. B8475952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-sulfophenylisothiocyanate
Molecular FormulaC7H5NNaO3S2
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)S(=O)(=O)O.[Na]
InChIInChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);
InChIKeyWAKWGWYWMNPWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Sulfophenylisothiocyanate – Aqueous N-Terminal Derivatization Reagent


Sodium 4-sulfophenylisothiocyanate (SPITC, CAS 143193-53-7), supplied as the monohydrate sodium salt, is a sulfonated aromatic isothiocyanate that combines the amine-reactive isothiocyanate group with a permanently ionized sulfonate moiety . This dual functionality confers high aqueous solubility while preserving the capacity to form stable thiourea adducts with primary amines—a property that distinguishes it from hydrophobic analogs such as phenylisothiocyanate (PITC) [1]. The compound is primarily employed as an N-terminal derivatization reagent in Edman degradation and tandem mass spectrometry workflows, where its negative charge directs fragmentation toward simplified y-ion series and facilitates de novo peptide sequencing [1].

Aqueous derivatization: Forms stable thiourea adducts with primary amines in purely aqueous buffers.
Charge-directed fragmentation: Sulfonate moiety drives dominant y-ion series for de novo peptide sequencing.
Workflow compatibility: Integrates into Edman degradation and tandem mass spectrometry (MALDI-TOF/TOF, cRPLC-MS/MS).

Why Sodium 4-Sulfophenylisothiocyanate Has No Substitute


Simple substitution of sodium 4-sulfophenylisothiocyanate with unsubstituted phenylisothiocyanate (PITC) fails in any protocol requiring aqueous reaction conditions, because PITC is hydrophobic and partitions poorly into water, whereas SPITC dissolves at ≥25 mg/mL in purely aqueous buffers [1]. Conversely, the positional isomer 3-sulfophenylisothiocyanate, while also water-soluble, delivers superior repetitive yields in classical Edman degradation [2], yet it is significantly less characterized in mass-spectrometry-based de novo sequencing workflows where 4-SPITC has become the established standard with extensive published protocols and optimization data. The specific sulfonate position therefore dictates both the fragmentation pattern (predominant y-ion series vs. derivative loss) and the breadth of validated application protocols, making generic inter-change among isothiocyanate reagents scientifically unsound [2][3].

High aqueous solubility enables purely aqueous derivatization protocols.
PITC is hydrophobic and partitions poorly in water, failing in aqueous reaction conditions.
4-sulfonate position directs fragmentation toward simplified y-ion series, with extensive published MS protocols.
3-sulfophenyl isomer produces different fragmentation patterns and lacks the established optimization data for de novo sequencing.

Sodium 4-SPITC – Quantitative Evidence vs. Comparators


Higher N-Terminal Derivatization Yield vs. PITC

In a head-to-head comparison using the same set of standard peptides, 4-sulfophenylisothiocyanate (SPITC) achieved average derivatization yields of 70–90%, whereas phenylisothiocyanate (PITC) yielded only 20–40% under equivalent reaction conditions [1]. The comparison was conducted in the context of optimizing N-terminal modification for infrared multiphoton dissociation (IRMPD) mass spectrometry, with yields quantified by LC-MS analysis of the derivatized peptide products [1].

Derivatization yield vs. PITC
Head-to-head
70–90% (SPITC) vs. 20–40% (PITC)
2.0–4.5× higher yield
Supports higher sensitivity for mass-limited proteomics samples.
LC-MS quantification; IRMPD workflow (Cook et al.)
N-terminal derivatization peptide chemistry mass spectrometry

Improved Protein Identification Rate

In a study on the nematode Angiostrongylus costaricensis (unknown genome), SPITC derivatization combined with manual spectra interpretation and BLAST analysis positively identified 76% of analyzed samples. By comparison, MASCOT searching of SPITC-derivatized samples identified only 35%, MASCOT searching of non-derivatized samples identified 41%, and peptide mass fingerprinting (PMF) of non-derivatized samples identified merely 12% [1]. All analyses were performed on the same MALDI-TOF/TOF instrument.

Protein ID rate improvement
Head-to-head
76% ID rate (SPITC + manual/BLAST)
vs. 35% (SPITC+MASCOT), 41% (no deriv.+MASCOT), 12% (PMF)
Enables protein identification without reference genome.
A. costaricensis (unknown genome); MALDI-TOF/TOF
protein identification de novo sequencing MALDI-TOF/TOF

High Linearity in Dual Labeling Quantification

A combined SPITC derivatization and ¹⁸O isotopic labeling method, optimized on fibrin peptide and bovine serum albumin tryptic digests, achieved quantification linearity with a correlation coefficient R² = 0.998 over a 10-fold dynamic range [1]. This performance was demonstrated in a single MS/MS experiment where precursor peaks provided accurate quantitative information typically only available from MS-level scans, enabling simultaneous protein identification and quantification [1].

Dual labeling quantification linearity
Class-level
R² = 0.998
Supports integrated identification-quantification from a single MS/MS spectrum.
SPITC + ¹⁸O labeling; 10-fold dynamic range (Zhang et al.)
quantitative proteomics isotopic labeling method validation

Aqueous Solubility and Membrane-Impermeant Labeling

Sodium 4-sulfophenylisothiocyanate monohydrate exhibits aqueous solubility of at least 25 mg/mL (approximately 100 mM) [1], whereas phenylisothiocyanate is practically insoluble in water and requires organic co-solvents for biological applications [2]. This solubility difference translates directly into membrane permeability: pretreatment of erythrocyte membranes with 5 mM p-sulfophenylisothiocyanate followed by 2 mM phenylisothiocyanate reduces PITC binding by exactly 1 mol/mol isolated band 3 protein, confirming that SPITC exclusively labels surface-exposed, water-accessible lysine residues while PITC penetrates the lipid bilayer [2].

Aqueous solubility & membrane impermeability
Head-to-head
≥25 mg/mL aqueous solubility; reduces PITC binding by 1 mol/mol band 3 protein
Enables surface-specific labeling for membrane topology studies.
Human erythrocyte membranes; SPITC membrane-impermeant
membrane protein topology aqueous solubility site-specific labeling

Near-Complete Derivatization for Lysine-Terminated Peptides

Systematic optimization of SPITC derivatization for capillary reverse-phase LC-MS/MS demonstrated that the reaction proceeds toward near completion, even in the presence of competing ε-amino groups of lysine side chains [1]. Under these conditions, SPITC-derivatized peptides underwent facile fragmentation yielding predominantly y-series ions, and critically, sequence information was obtained for lysine-terminated tryptic peptides without requiring additional pretreatment such as guanidination [1]. In contrast, underivatized lysine-terminated peptides are frequently lost or produce poor-quality spectra in MALDI-MS [1].

Lysine-terminated peptide derivatization
Reported
Near-complete derivatization; lysine-terminated peptides sequenced without guanidination pretreatment
Eliminates guanidination step for comprehensive peptide coverage.
cRPLC-MS/MS; optimized pH and stoichiometry (Lee et al.)
capillary LC-MS/MS proteome analysis N-terminal sulfonation

Sodium 4-SPITC – Procurement Scenarios


De Novo Sequencing for Unknown Genomes

When the genome of the target organism is unavailable, conventional database-dependent search strategies (MASCOT, PMF) fail to identify proteins. SPITC derivatization enables de novo sequencing by driving fragmentation toward simplified y-ion series, and when coupled with manual interpretation and BLAST-based homology searching, achieves a 76% identification rate vs. 12–41% for non-derivatized approaches [1]. Procurement of SPITC is therefore essential for metaproteomics, venom proteomics, and environmental microbiology where sequenced genomes are absent.

Single-Spectrum Identification and Quantification

The SPITC-¹⁸O dual labeling method provides both de novo sequencing capability and quantification in one experiment, with validated linearity (R² = 0.998) across a 10-fold dynamic range [1]. This eliminates the need for separate identification and quantification runs, reducing instrument time and sample consumption. Laboratories procuring reagents for integrated quantitative proteomics workflows should select SPITC over PITC, which lacks the sulfonate group necessary for the charge-directed fragmentation that enables quantification from MS/MS precursor peaks.

Membrane Protein Topology Mapping

The strict membrane impermeability of SPITC—confirmed by its ability to reduce hydrophobic PITC binding by exactly 1 mol/mol on the band 3 anion exchanger [1]—makes it the reagent of choice for topologically discriminating surface-exposed vs. bilayer-buried lysine residues. In contrast, PITC penetrates membranes and labels both compartments indiscriminately. For any project requiring assignment of lysine positions relative to the membrane plane, SPITC is the only valid procurement option among common isothiocyanate derivatization reagents.

High-Sensitivity Edman Degradation for Lysine Peptides

During automated Edman degradation, lysine-containing peptides are susceptible to extractive loss in organic solvents after phenylthiocarbamyl derivatization. Pre-treatment with SPITC converts lysine ε-amino groups to polar sulfonated thiocarbamyl derivatives, dramatically reducing peptide wash-out and enabling complete sequencing of peptides up to 26 residues that otherwise yield only limited sequence information [1][2]. Procurement of SPITC is therefore indicated for any Edman sequencing facility that routinely handles lysine-rich or short polar peptides.

Application
Selection Property
Validation Focus
De novo sequencing for unknown genomes
Charge-directed y-ion fragmentation
Database-independent identification rate
Single-spectrum identification & quantification
Dual labeling with ¹⁸O
Quantification linearity across dynamic range
Membrane protein topology mapping
Membrane-impermeant aqueous labeling
Surface-exposed lysine residue discrimination
High-sensitivity Edman degradation for lysine peptides
Sulfonated lysine adduct formation
Peptide retention during organic extraction
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